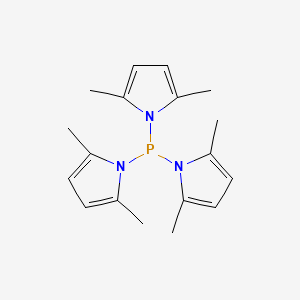
1,1',1''-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is a chemical compound that features a phosphorus atom bonded to three 2,5-dimethyl-1H-pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,5-dimethyl-1H-pyrrole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
PCl3+3(2,5-dimethyl-1H-pyrrole)→1,1’,1”-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The pyrrole groups can participate in electrophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens and alkylating agents can be used.
Coordination: Metal salts like palladium chloride and platinum chloride are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or alkylated derivatives of the compound.
Coordination: Metal complexes with varying stoichiometries.
Scientific Research Applications
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in materials science for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) depends on its application:
As a Ligand: It coordinates to metal centers through the phosphorus atom, forming stable complexes.
In Biological Systems: It may interact with enzymes and receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar reactivity.
Triphenylphosphine: A phosphorus compound with three phenyl groups instead of pyrrole groups.
Phosphine Oxides: Oxidized derivatives of phosphines with similar coordination properties.
Uniqueness
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is unique due to the combination of the phosphorus center and the 2,5-dimethyl-1H-pyrrole groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in coordination chemistry, materials science, and potentially in biological systems.
Properties
CAS No. |
62317-73-1 |
|---|---|
Molecular Formula |
C18H24N3P |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tris(2,5-dimethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C18H24N3P/c1-13-7-8-14(2)19(13)22(20-15(3)9-10-16(20)4)21-17(5)11-12-18(21)6/h7-12H,1-6H3 |
InChI Key |
BGSKBBSDEPFFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1P(N2C(=CC=C2C)C)N3C(=CC=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















